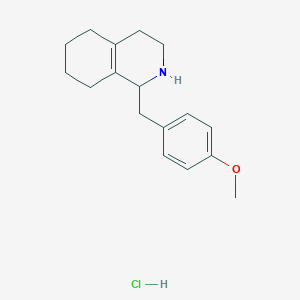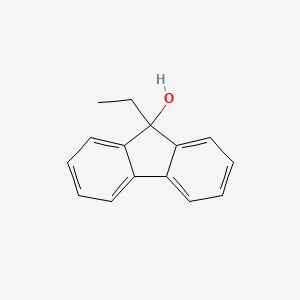![molecular formula C14H26O3 B3056371 Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 70863-80-8](/img/structure/B3056371.png)
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-
Vue d'ensemble
Description
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol . This compound is characterized by the presence of a nonanal group attached to a tetrahydro-2H-pyran-2-yloxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of nonanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis . The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst at ambient temperature.
Industrial Production Methods
In industrial settings, the production of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions to occur at other functional groups. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are facilitated by the presence of the tetrahydropyranyl group.
Comparaison Avec Des Composés Similaires
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- can be compared with other similar compounds such as:
Nonanal: Lacks the tetrahydropyranyl group and has different reactivity.
Tetrahydropyranyl ethers: Similar in structure but vary in the alkyl or aryl groups attached to the tetrahydropyranyl moiety.
Other aldehyde derivatives: Differ in the functional groups attached to the aldehyde.
The uniqueness of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its combination of the nonanal and tetrahydropyranyl groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
9-(oxan-2-yloxy)nonanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h11,14H,1-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOWKFZQAEKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435366 | |
| Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70863-80-8 | |
| Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)




![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)






